Lipophilicity Tuning: LogP Advantage over Unsubstituted Pyrazolo[3,4-d]pyrimidine Core
The target compound 3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine exhibits a calculated LogP of 1.01 , which is substantially higher than the unsubstituted 1H-pyrazolo[3,4-d]pyrimidine core (XLogP3-AA = 0.2) [1]. This ~5-fold increase in lipophilicity is critical for achieving sufficient membrane permeability in cell-based kinase inhibition assays, while remaining within the drug-like chemical space (LogP < 5). For procurement decisions, this compound serves as a more advanced, functionalized building block that reduces synthetic steps compared to starting from the unsubstituted core.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.01 (calculated) |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-d]pyrimidine: XLogP3-AA = 0.2 |
| Quantified Difference | ~5-fold increase in lipophilicity (absolute difference ~0.8 LogP units) |
| Conditions | In silico calculation; target compound LogP from ChemSrc, comparator XLogP3-AA from PubChem (release 2021.10.14) |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, making this scaffold more suitable for intracellular kinase targets without additional N1-substitution.
- [1] PubChem. 1H-Pyrazolo[3,4-d]pyrimidine (Compound Summary, XLogP3-AA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazolo_3_4-d_ipyrimidine View Source
